FH15 protein
Description
Contextualization within Parasitic Helminth Immunomodulation Research
Parasitic helminths are recognized for their ability to modulate the host immune system, often steering it towards a T helper 2 (Th2) and regulatory T cell (Treg) biased response, which can suppress protective Th1 immunity and allow for chronic infection. asm.orgdoi.orgfrontiersin.org Fasciola hepatica is a prime example of a helminth that induces such a response. asm.orgdoi.orgresearchgate.net The parasite secretes numerous immunomodulatory molecules within its ESPs that contribute to this immune deviation. asm.orgfrontiersin.org These molecules are of significant academic interest as they offer potential avenues for understanding and manipulating immune responses in various contexts, including inflammatory diseases. researchgate.netfrontiersin.org
Research into Fasciola hepatica ESPs has demonstrated their capacity to mimic the immunomodulatory effects observed during active infection without causing the associated tissue pathology. doi.org This highlights the potential of isolated parasite molecules as biotherapeutics. frontiersin.org FH15 is one such molecule found within the ESPs and on the tegumental coat of F. hepatica. asm.orgnih.gov Its presence in these locations suggests a direct role in interacting with the host environment and immune cells.
Classification and Origin as a Fasciola hepatica Fatty Acid Binding Protein (FABP) Isoform
The FH15 protein is classified as a fatty acid-binding protein (FABP) isoform originating from Fasciola hepatica. acs.orgontosight.ai FABPs are a superfamily of small, approximately 12-15 kDa proteins that are involved in the binding and transport of hydrophobic ligands, such as fatty acids. researchgate.netnih.govlstmed.ac.uk In F. hepatica, FABPs are considered to play essential roles in nutrient acquisition and parasite survival. nih.gov They are also recognized as antioxidant molecules, potentially protecting the parasite from oxidative stress generated by the host immune response. doi.orgfrontiersin.org
Studies have identified multiple FABP isoforms in F. hepatica. acs.orgnih.gov Early research utilizing techniques like 2D SDS-PAGE revealed a reduction in FABP isoforms in newly excysted juveniles compared to adult flukes. acs.org Known isoforms were initially categorized into types I, II, and III based on their isoelectric points and molecular weights. acs.org FH15 is often referred to as FABP type I or FhFABP I. acs.org Further phylogenetic analysis has expanded the understanding of the Fasciola FABP superfamily, identifying additional clades beyond the initial three. acs.org While native Fh12, a FABP isolated from adult worms, was found to be a complex of at least 8 isoforms with similar molecular mass but different isoelectric points, recombinant Fh15 (rFh15) has shown distinct immunological properties compared to native Fh12 isoforms. nih.gov This suggests that rFh15 may represent one of the less immunogenic or immunoprotective isoforms within the native protein complex. nih.gov
Historical Trajectory and Foundational Studies of this compound Research
The academic investigation into Fasciola hepatica FABPs, including the protein referred to as FH15, has evolved over time, initially focusing on their potential as vaccine candidates against fascioliasis. doi.orgnih.govacs.orglstmed.ac.uknih.gov Early studies explored the immunoprophylactic potential of native and recombinant FABPs in animal models like mice, rabbits, and sheep, demonstrating that vaccination could induce significant levels of protection against challenge infection. nih.govallenpress.com
Foundational studies involved the isolation and characterization of native FABPs from F. hepatica adult worms. nih.govnih.gov The development of recombinant forms, such as rFh15, facilitated further investigation into specific isoforms and their properties. nih.govallenpress.com Research confirmed that animals infected with F. hepatica develop antibodies against FH15, indicating its recognition by the host immune system during natural infection. nih.gov
More recently, the focus of FH15 research has expanded to explore its immunomodulatory properties beyond vaccine development. Studies have investigated the direct interaction of F. hepatica FABPs with host immune cells, particularly their effects on macrophages and dendritic cells. doi.orgnih.govfrontiersin.org This line of research has revealed the capacity of FH15 and other F. hepatica FABPs to modulate inflammatory responses, including the suppression of pro-inflammatory cytokines and the induction of alternatively activated macrophages. doi.orgfrontiersin.orgfrontiersin.orgnih.gov These findings have positioned FH15 as a molecule of interest not only for understanding parasite biology but also for its potential as a novel anti-inflammatory biotherapeutic. frontiersin.orgnih.govnih.govoup.com
Data from various studies highlight the diverse research findings related to FH15 and F. hepatica FABPs:
| Study Focus | Key Findings Related to FABPs/FH15 | Animal Model / In vitro System | Citation |
| FABP Superfamily Exploration | Identification of seven FABP clades; FABP I (FH15) in clade I; differential expression in NEJs vs. adults; potential as vaccine candidates and in drug binding. | F. hepatica, F. gigantica | acs.org |
| FH15 General Characterization | Expressed by F. hepatica; potential roles in immune evasion, nutrient uptake; target for diagnostics/therapeutics. | F. hepatica | ontosight.ai |
| Interaction with TLR-2 | FABP can block TLR2 activation and suppress inflammatory cytokine production in a dose-dependent manner. | HEK-TLR2, THP1-Blue CD14 cells | researchgate.net |
| Immunomodulatory Properties | FABPs are abundant in ESPs and surface; contribute to Th2/Treg bias; potential as anti-inflammatory biotherapeutics. | F. hepatica, Host immune system | asm.orgfrontiersin.org |
| Anti-inflammatory Properties | Fh15 exhibits anti-inflammatory properties; rFh15 assessed in murine EAE model. | Murine EAE model | researchgate.net |
| Macrophage Activation | Fh12 (FABP) induces alternative activation of human macrophages (increased arginase, CHI3L1; downregulated NO, NOS2, TNF-α, IL-12, IL-1β; increased IL-10). | Human monocyte-derived macrophages | nih.gov |
| Dendritic Cell Modulation | FhFABP1 (FH15) modulates DC phenotype, reduces inflammation in LPS-stimulated DCs, increases Th2-on-Th1 ratio and IL-10 producing T cells. | Human moDCs | frontiersin.org |
| Anti-inflammatory in Sepsis Model | Fh15 attenuated production of IL-1β and TNF-α in human THP-1 macrophages; associated with decreased circulating cytokines in murine sepsis. | Human THP-1 macrophages, Murine sepsis model | frontiersin.orgfrontiersin.org |
| Anti-inflammatory in NHP Sepsis | rFh15 suppressed cytokine storm, prevented bacteremia, suppressed LPS levels, reduced CRP and procalcitonin (B1506340) in rhesus macaque sepsis model. | Rhesus macaques | nih.govnih.govresearchgate.netresearchgate.net |
| Vaccine Development | FABPs considered potential vaccine candidates; rFh15 evaluated with ADAD adjuvant system in mice and sheep, showed reduced fluke recovery and hepatic lesions. | Mice, Sheep | nih.gov |
| Ulcerative Colitis Model | rFh15 ameliorated DSS-induced ulcerative colitis in mice (reduced disease activity, improved histology, suppressed inflammatory markers). | Murine DSS-induced UC model | oup.com |
| Isoform Characterization | Native Fh12 is a complex of isoforms; immunological differences between native Fh12 and recombinant rFh15 observed. | F. hepatica, Rabbits | nih.gov |
| Anti-inflammatory Mechanism | Fh12 (FABP) inhibits TLR4 activation and suppresses LPS-induced inflammatory cytokines in vitro and in vivo. | In vitro, Murine model | doi.org |
| Immune Recognition of Isoforms | Recognition of FABP isoform I observed with bovine sera, but not isoform III. | F. hepatica, Bovine sera | lstmed.ac.ukresearchgate.net |
| T-cell Epitope Identification | Identification of T-cell epitopes in rFh15 that confer protection against experimental fascioliasis in rabbits and mice. | Rabbits, Mice | allenpress.com |
This table summarizes key research findings, illustrating the progression from initial vaccine-focused studies to a broader understanding of FH15's immunomodulatory capabilities and its potential therapeutic applications.
Properties
CAS No. |
147785-55-5 |
|---|---|
Molecular Formula |
C12H10O2 |
Synonyms |
FH15 protein |
Origin of Product |
United States |
Molecular Architecture and Biophysical Characterization of Fh15 Protein
Primary Sequence Attributes and Comparative Analysis within FABP Superfamily
FH15 is characterized as an acidic protein with an estimated isoelectric point (pI) of 6.0. nih.gov Its predicted molecular weight is approximately 14.7 kDa, consistent with the typical size range of FABPs. nih.gov The UniProt database lists the mass of the Fasciola hepatica FABP Fh15 (accession number Q7M4G0) as 14,712 Da. uniprot.org
Comparative analysis places FH15 within the calycin (B592830) superfamily and the broader FABP family. uniprot.org Specifically, it is classified as a type I FABP. acs.orgcore.ac.uklstmed.ac.uk FABPs are generally small, soluble proteins (14-15 kDa) known for their ability to bind and sequester hydrophobic ligands, such as fatty acids and anthelmintics. lstmed.ac.uk While FABPs from the same tissue in different vertebrate species can show high sequence identity (70% or higher), FABPs from different tissues of a single species may have sequence similarity as low as 20%, suggesting sub-specialization of function within the superfamily. lstmed.ac.uk
Computational Predictions of Secondary and Tertiary Structural Conformations
Computational methods have been employed to predict the secondary and tertiary structures of FH15, providing insights into its molecular folding and organization. nih.govresearchgate.netresearchgate.net
Alpha-Helical and Beta-Strand Composition
Secondary structure predictions for FH15, performed using software such as SOPMA, indicate a composition primarily dominated by beta-strands and random coils, with a smaller proportion of alpha-helices. nih.govresearchgate.netresearchgate.net The predicted percentages are summarized in the table below.
| Structural Element | Predicted Percentage |
| Alpha Helix | 12.0% |
| Beta Strand | 59.0% |
| Random Coil | ~29.0% |
This composition aligns with the general characteristics of FABPs, which are known to have a high content of beta-strands. nih.govresearchgate.netresearchgate.net
Beta-Barrel Domain Organization
Tertiary structure predictions, utilizing tools like Phyre2, suggest that FH15 adopts a structure characteristic of FABPs. nih.govresearchgate.netresearchgate.net The predicted tertiary structure consists of 10 antiparallel beta-strands that fold to form a beta-barrel. nih.govresearchgate.net This beta-barrel structure is capped by two short alpha-helices, arranged in a helix-turn-helix motif. nih.govresearchgate.net This predicted beta-barrel organization is consistent with the known tertiary structure of FABP isoforms found in other organisms. nih.govresearchgate.net Beta-barrels are a common protein structure, often found in outer membrane proteins and proteins that bind hydrophobic ligands in their central cavity. wikipedia.org
Identification and Characterization of Putative Ligand-Binding Pockets
FABPs are defined by their ability to bind hydrophobic ligands within a specific pocket. lstmed.ac.uk Computational docking analysis has been utilized to identify putative ligand-binding residues within the FH15 protein. nih.govresearchgate.netresearchgate.net A previous study predicted that seven amino acid residues in FH15 are involved in interactions with the LPS-binding pocket of the human CD14 protein. nih.govresearchgate.netresearchgate.net These predicted interacting residues are K21, K22, K83, K97, E100, E104, and D122. nih.govresearchgate.netresearchgate.net Based on structural analysis, residues K21 and K22 are located within the second short alpha helix, while the remaining residues (K83, K97, E100, E104, and D122) are situated in the beta-strand regions of the protein. nih.gov The presence of charged residues like aspartate, histidine, and arginine is often observed in protein binding pockets and suggests the importance of electrostatic interactions in ligand binding. mdpi.com
Investigating Post-Translational Modifications and their Functional Implications
Post-translational modifications (PTMs) are crucial mechanisms that expand the functional diversity of proteins, influencing their activity, localization, and interactions. thermofisher.comwikipedia.org While research on FH15 is ongoing, some predicted PTMs have been noted.
The UniProt entry for Fasciola hepatica FABP Fh15 (Q7M4G0) indicates predicted PTMs including the removal of the initiator methionine and N-acetylation at alanine (B10760859) residue 2. uniprot.org
Immunomodulatory Mechanisms and Cellular Interaction Networks of Fh15 Protein
Modulation of Toll-Like Receptor (TLR) Signaling Pathways
The FH15 protein exerts profound regulatory effects on TLR signaling, a cornerstone of the innate immune response. Its mechanisms involve direct antagonism of specific receptors and a broader suppression of responses to various microbial ligands, including those acting on endosomal receptors.
Antagonism of TLR4 Signaling Cascade
FH15 has been proposed as a potent antagonist of Toll-Like Receptor 4 (TLR4). nih.govnih.govresearchgate.net TLR4 is the primary receptor for lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria and a powerful trigger of inflammatory responses. nih.govnih.govresearchgate.net Studies have demonstrated that FH15 can significantly suppress the inflammatory cascade induced by LPS. nih.govnih.govresearchgate.net Quantitative proteomics analysis of macrophages stimulated with LPS revealed that FH15 downregulates multiple key proteins involved in downstream TLR4 signaling pathways, including those associated with NF-κB activation, inducible nitric oxide (iNOS) production, and phagosome signaling. nih.govnih.govresearchgate.net By targeting these downstream pathways, FH15 effectively modulates various aspects of the inflammatory response initiated by TLR4 activation. nih.govnih.govresearchgate.net This antagonistic action is considered a primary mechanism for its anti-inflammatory properties observed in models of septic shock. nih.govnih.govresearchgate.net
Broad-Spectrum Suppression of Multiple TLR Agonist Responses (e.g., TLR2, TLR5, TLR8)
The immunomodulatory capacity of FH15 extends beyond TLR4 to other members of the Toll-Like Receptor family. Research indicates that FH15 can suppress the activation of NF-κB in response to a variety of TLR agonists. nih.gov This includes suppression of responses mediated by TLR2, which recognizes components like heat-killed Lysteria monocytogenes (HKLM), and the endosomal receptor TLR8, which is activated by single-stranded RNA mimics such as the thiazoloquinolone derivative CL075. nih.gov
Furthermore, investigations using whole bacteria extracts from both Gram-positive and Gram-negative bacteria have shown that FH15 can dramatically suppress the general TLR stimulation induced by these complex microbial triggers. biorxiv.org This suggests that FH15 possesses a broad spectrum of action, enabling it to modulate inflammatory responses initiated by a diverse range of pathogens through the inhibition of multiple TLR pathways. biorxiv.org
Impact on Endosomal Receptor Internalization and Expression (e.g., TLR8)
The interaction of FH15 with endosomal TLRs, such as TLR8, reveals a more complex mechanism of action that involves cellular entry. nih.gov Given that TLR8 is located within endosomal compartments, it was hypothesized that FH15 must enter the cell to exert its effect. nih.gov Endocytosis studies confirmed this hypothesis, demonstrating that FH15 is internalized by cells. nih.gov Once inside the cell, FH15 modulates the expression of TLR8. nih.gov Quantitative real-time PCR analyses have shown that FH15 suppresses the expression of TLR8 at the DNA level, indicating that its modulatory effects include the regulation of receptor gene expression. nih.gov
Regulation of Inflammatory Cytokine and Chemokine Production
A key outcome of FH15's modulation of TLR signaling is the profound regulation of cytokine and chemokine production. The protein actively suppresses the key drivers of inflammation while potentially promoting mediators involved in tissue repair and resolution.
Downregulation of Pro-Inflammatory Cytokines (e.g., TNF-α, IL-1β)
FH15 consistently demonstrates a powerful ability to suppress the production of critical pro-inflammatory cytokines. In numerous in vitro and in vivo models, treatment with FH15 or its native variant, Fh12, leads to a significant reduction in cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β). nih.govbiorxiv.orgnih.gov In murine macrophages and human THP-1 cells, FH15 effectively inhibits the expression of TNF-α and IL-1β following stimulation with LPS. biorxiv.orgnih.gov Proteomic and Western blot analyses have confirmed that upon LPS stimulation, macrophages treated with FH15 show a significant downregulation of TNF-α and IL-1α, a cytokine with similar pro-inflammatory functions to IL-1β. nih.govnih.govresearchgate.net This suppression of the "cytokine storm" is a key factor in the protein's ability to increase survival rates in animal models of septic shock. nih.govnih.gov
| Cytokine | Effect | Cell/Model System | Key Findings | Source |
|---|---|---|---|---|
| TNF-α | Downregulation | Murine Macrophages, THP-1 Cells | Significantly suppressed expression and secretion following LPS stimulation. | nih.govnih.govbiorxiv.orgnih.gov |
| IL-1β / IL-1α | Downregulation | Murine Macrophages, THP-1 Cells | Significantly suppressed expression following LPS stimulation. | nih.govnih.govbiorxiv.orgnih.gov |
| IL-6 | Downregulation | Murine Macrophages | Significantly suppressed expression in bmMΦs. | ed.ac.uk |
| IL-12 | Downregulation | Murine Macrophages | Significantly suppressed expression in bmMΦs. | ed.ac.uk |
Upregulation of Anti-Inflammatory Mediators (e.g., PGE2, GM-CSF)
In addition to its well-documented suppressive effects, it has been suggested that FH15 may also contribute to the resolution of inflammation by promoting repair mechanisms. In the context of mitigating intestinal inflammation in a mouse model of ulcerative colitis, it was hypothesized that FH15 could concurrently upregulate cytokine repair factors. nih.gov Among these potential factors are Prostaglandin E2 (PGE2) and Granulocyte-macrophage colony-stimulating factor (GM-CSF), which are associated with TLR4-signaling and play roles in tissue repair and immune homeostasis. nih.gov This suggests a dual mechanism of action where FH15 not only suppresses pro-inflammatory pathways but may also actively support anti-inflammatory and regenerative processes. nih.gov
Intracellular Signaling Pathway Crosstalk and Modulation
The this compound, a recombinant variant of a fatty acid binding protein from Fasciola hepatica, demonstrates significant immunomodulatory effects by intervening in key intracellular signaling pathways. biorxiv.orgresearchgate.net Its mechanism of action involves a broad spectrum of activity, allowing it to simultaneously modulate multiple proinflammatory pathways, particularly those downstream of Toll-like receptor 4 (TLR4). nih.govmdpi.com
Inhibition of NF-κB Pathway Activation
Research has identified FH15 as a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation. nih.govnih.gov In studies using macrophages stimulated with the potent endotoxin (B1171834) lipopolysaccharide (LPS), FH15 has been shown to downregulate several key proteins associated with NF-κB activation. oup.comresearchgate.net This is achieved by acting as a TLR4 antagonist, thereby suppressing the downstream cascade that leads to the activation of NF-κB. nih.govresearcher.life
Quantitative proteomic and Western blot analyses have confirmed that FH15 significantly suppresses the expression of potent inflammatory cytokines that activate NF-κB, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 alpha (IL-1α). nih.govmdpi.com Furthermore, FH15 downregulates the lymphocyte-specific protein tyrosine kinase (Lck), a critical regulator involved in NF-κB activation. nih.govoup.com The inhibition of these crucial upstream activators effectively blocks the translocation of NF-κB to the nucleus, thereby preventing the transcription of pro-inflammatory genes. nih.gov
| Protein Target | Signaling Pathway | Effect of FH15 Treatment (in LPS-stimulated Macrophages) | Fold Change (LPS-stimulated vs. PBS control) |
|---|---|---|---|
| TNF-α | NF-κB | Downregulation | 1.597 |
| IL-1α | NF-κB | Downregulation | 2.195 |
| Lck | NF-κB / T-cell activation | Downregulation | 2.736 |
| NOS2 (iNOS) | iNOS | Downregulation | 4.584 |
Data derived from quantitative proteomic analysis of macrophages. Fold change indicates upregulation by LPS, which is subsequently downregulated by FH15 treatment. nih.gov
Regulation of iNOS-Related Pathways
The immunomodulatory action of FH15 extends to the regulation of pathways related to inducible nitric oxide synthase (iNOS, also known as NOS2). The iNOS and NF-κB pathways are closely interconnected during inflammation, as the activation of NF-κB often promotes the upregulation of iNOS. nih.gov This enzyme is responsible for producing large amounts of nitric oxide (NO), a key mediator in inflammatory processes. nih.gov
Studies have demonstrated that FH15 downregulates iNOS expression in LPS-stimulated macrophages. oup.comnih.govoup.com By suppressing both NF-κB activation and iNOS expression concurrently, FH15 disrupts a critical feedback loop where both pathways can mutually amplify the inflammatory response. nih.gov This dual inhibition limits the production of nitric oxide and other reactive nitrogen species, thereby mitigating tissue damage associated with excessive inflammation. mdpi.com
Influence on Th1/Th2 Immune Response Polarization
As a molecule derived from a helminth, FH15 influences the polarization of the T-helper (Th) cell response, generally promoting a shift from a pro-inflammatory Th1 phenotype to an anti-inflammatory Th2 phenotype. nih.govoup.comresearchgate.net Helminths have evolved sophisticated strategies to modulate the host immune system to favor their long-term survival, often by inducing strong Th2/Treg responses that protect the host from excessive inflammation. nih.gov
In an experimental autoimmune encephalomyelitis (EAE) mouse model, treatment with FH15 led to a significant shift in the Th1/Th2 balance. researchgate.net The expression of genes associated with the Th1 response, including the transcription factor RORγt and cytokines such as IL-17, IL-12, TNF, and IFN-γ, was significantly reduced. researchgate.net Conversely, the expression of genes associated with Th2 and regulatory T cell (Treg) responses, such as the transcription factor GATA3 and the anti-inflammatory cytokines IL-4 and IL-10, was significantly increased. researchgate.net This suggests that FH15's ability to downregulate pro-inflammatory pathways like NF-κB may be linked to its capacity to promote a Th2-polarized immune environment. nih.gov
| Gene Category | Specific Gene | Effect of rFh15 Treatment in EAE Model |
|---|---|---|
| Th1/Th17-Associated | RORγt | Reduced Expression |
| IL-17 | Reduced Expression | |
| IL-12 | Reduced Expression | |
| TNF | Reduced Expression | |
| IFN-γ | Reduced Expression | |
| Th2/Treg-Associated | GATA3 | Increased Expression |
| IL-4 | Increased Expression | |
| FOXP3 | Increased Expression | |
| IL-10 | Increased Expression |
Summary of gene expression changes in splenocytes from an EAE mouse model following FH15 treatment. researchgate.net
Interactions with Host Immune Cell Subsets
FH15's immunomodulatory capabilities are fundamentally linked to its direct interactions with various host immune cells, particularly those of the innate immune system.
Phenotypic Modulation of Macrophage Populations (e.g., M1/M2 Polarization)
Macrophages, critical cells in the development and progression of inflammatory responses, can be polarized into different functional phenotypes, broadly classified as pro-inflammatory (M1) or anti-inflammatory/reparative (M2). nih.gov During the early phases of infection or injury, macrophages typically polarize toward the M1 phenotype, characterized by increased expression of iNOS and the release of pro-inflammatory cytokines. nih.gov
FH15 has been shown to suppress classic M1 macrophage activation. mdpi.com By inhibiting the iNOS pathway, FH15 limits a hallmark feature of the M1 phenotype. mdpi.com It is well-established that the downregulation of iNOS can shift macrophage polarization towards the M2 phenotype, which is associated with tissue repair and the resolution of inflammation. nih.gov However, while FH15 clearly suppresses M1 characteristics, proteomic analyses have not detected a corresponding upregulation of M2-associated proteins. nih.gov This suggests that FH15 may not directly induce M2 polarization but rather functions primarily by inhibiting the M1 phenotype, thereby creating a less inflammatory microenvironment. nih.gov
Effects on Innate Immune Cell Dynamics and Activation Status
FH15 directly impacts the activation status of innate immune cells, primarily through its role as a TLR4 antagonist on macrophages. nih.govresearchgate.net In response to bacterial components like LPS, macrophages become excessively activated, releasing a storm of pro-inflammatory cytokines. nih.govnih.gov FH15 effectively suppresses this hyperactivation, reducing the secretion of key inflammatory mediators. nih.govmdpi.com
Beyond macrophages, studies in a non-human primate sepsis model have shown that FH15 can increase the populations of innate immune cells in the blood. biorxiv.orgresearcher.life This finding suggests that FH15 may play a role in promoting a prolonged steady state and stability within the innate immune system, even when faced with significant inflammatory stimuli. biorxiv.orgresearcher.life Additionally, FH15 has been found to downregulate the expression of CD36, a protein involved in bacterial phagocytosis by macrophages, which may represent another mechanism to modulate innate immune responses during infection. nih.govmdpi.comoup.com
Promotion of Regulatory T Cell Expansion
The this compound, a fatty acid-binding protein (FABP) derived from the helminth Fasciola hepatica, plays a significant role in modulating the host's immune response to promote a tolerogenic environment conducive to parasite survival. A key aspect of this immunomodulatory strategy is the expansion of regulatory T cells (Tregs), a subset of CD4+ T cells crucial for maintaining immune homeostasis and preventing excessive inflammation. The expansion of this cell population is not a direct effect of the this compound on T cells but is rather orchestrated through a sophisticated interplay with antigen-presenting cells (APCs), particularly dendritic cells (DCs).
Research indicates that excretory-secretory products from Fasciola hepatica, which include FABPs like FH15, can alter the function of DCs. Instead of maturing into cells that promote inflammatory T helper 1 (Th1) responses, these DCs develop a tolerogenic phenotype. This altered state is characterized by the secretion of anti-inflammatory cytokines, most notably Interleukin-10 (IL-10) and Transforming Growth Factor-beta (TGF-β).
These tolerogenic DCs then present antigens to naive CD4+ T cells. In the presence of high levels of IL-10 and TGF-β, the differentiation of these naive T cells is skewed away from pro-inflammatory lineages and towards the generation and proliferation of Tregs. These induced Tregs are characterized by the expression of the master transcription factor Foxp3.
While direct quantitative data on the expansion of the canonical Foxp3+ Treg population specifically by the this compound is limited in the available research, studies on a closely related recombinant Fasciola hepatica fatty acid-binding protein, fhFABP1, have demonstrated a significant increase in IL-10 secretion by CD4+ T cells following co-culture with fhFABP1-primed DCs. This elevation in IL-10-producing T cells is a strong indicator of a regulatory phenotype being induced.
The following tables present hypothetical data based on the established mechanisms of related helminth-derived proteins to illustrate the potential effects of FH15 on dendritic cell cytokine production and the subsequent expansion of regulatory T cell populations.
Table 1: Effect of this compound on Cytokine Secretion by Dendritic Cells (DCs)
| Treatment | IL-10 (pg/mL) | TGF-β (pg/mL) | IL-12 (pg/mL) |
|---|---|---|---|
| Control (Untreated DCs) | 50 | 100 | 1500 |
| This compound (10 µg/mL) | 850 | 750 | 300 |
Table 2: Influence of FH15-Primed Dendritic Cells on Regulatory T Cell Expansion
| Co-culture Condition | Percentage of CD4+Foxp3+ Cells | IL-10 Secretion by CD4+ T cells (pg/mL) |
|---|---|---|
| T cells + Control DCs | 5% | 150 |
| T cells + FH15-Primed DCs | 15% | 1200 |
Role of Fh15 Protein in Host Parasite Interplay and Immune Evasion Strategies
Contributions to Fasciola hepatica Persistence within the Host
FH15's role in the persistence of Fasciola hepatica within the host is multifaceted, involving its potential in nutrient acquisition and possibly contributing to drug resistance. FABPs in parasitic trematodes, including F. hepatica, are known to play important roles in nutrient acquisition and parasite survival within the mammalian host. nih.gov F. hepatica has a reduced lipid metabolism and cannot synthesize long-chain fatty acids and steroids de novo, relying on carriers like FABPs to uptake these lipids from the host. nih.govresearchgate.net
Furthermore, a type I FABP, Fh15 protein, with sequestration potential, is significantly upregulated upon exposure to triclabendazole (B1681386) (TCBZ) in resistant adult liver flukes. acs.orgplos.org This suggests a potential role for FH15 in the sequestration of anthelmintic drugs, contributing to drug resistance and, consequently, parasite persistence. acs.orgplos.org
Mechanisms Facilitating Parasite Immune System Evasion
Fasciola hepatica is renowned for its ability to survive within hosts for extended periods while evading immune detection. oup.com This is achieved, in part, by suppressing the pro-inflammatory Th1 immune response and promoting an anti-inflammatory Th2/Treg response. oup.com Proteins secreted by the parasite, such as FH15, are believed to contribute to this immunomodulation. nih.govnih.gov
Research indicates that FH15 can suppress the expression of inflammatory markers. researchgate.netnih.gov Studies have shown that recombinant FH15 (rFh15) can suppress the expression of IL-1β and TNFα in murine macrophages and human THP1 Blue CD14 cells. researchgate.net Additionally, FH15 has been shown to suppress LPS-induced TLR4 stimulation. researchgate.netnih.govdoi.org This suppressive effect on TLR stimulation suggests a broad spectrum of action for FH15 in modulating the host immune response. researchgate.net In a nonhuman primate model of sepsis, FH15 significantly prevented bacteremia, suppressed LPS levels, and reduced the production of proinflammatory cytokines. nih.govnih.govresearchgate.netbiorxiv.org It also increased innate immune cell populations, suggesting a role in promoting a prolonged steady state in the host. nih.govnih.govresearchgate.netbiorxiv.org
FH15 may also modulate immune responses by interacting with host cell receptors. Studies suggest that FH15 can enter cells and suppress the expression of TLR8 at the DNA level. oup.com Amino acid residues in FH15 are predicted to bind to the LPS-binding pocket on the human CD14 structure. researchgate.netdoi.org
Here is a summary of some research findings on FH15's immune modulation:
| Study | Model System | Key Finding Regarding FH15's Immune Modulation | Citation |
| Recombinant F. hepatica Fatty Acid Binding Protein... Sepsis Model | Rhesus Macaques (Sepsis Model) | Prevented bacteremia, suppressed LPS and proinflammatory cytokines, increased innate immune cells. | nih.govnih.govresearchgate.netbiorxiv.org |
| Recombinant Fasciola hepatica fatty acid binding protein suppresses... | Murine Macrophages, THP1-CD14 cells | Suppressed IL-1β and TNFα expression, suppressed LPS-induced TLR4 stimulation, suppressed various TLRs. | researchgate.net |
| Modulation of toll-like receptor 8 (TLR8)... in vitro | THP1-Blue NF-kB cells | Enters the cell and suppresses TLR8 expression at the DNA level. | oup.com |
| Modulation of the Inflammatory Signature... (rFh15) | Murine EAE Model | Exhibited anti-inflammatory properties (study assessed rFh15 in an autoimmune model, implying immune modulation). | researchgate.net |
Secretion and Excretion Pathways as Part of Excretory-Secretory Products (ESPs)
Proteins secreted by Fasciola hepatica are collectively known as excretory-secretory products (ESPs). nih.govnih.govmdpi.com These ESPs contain a variety of molecules that modulate the host immune system, facilitating parasite survival. nih.govnih.govnih.govresearchgate.netmdpi.com Proteomic studies have consistently identified fatty acid binding proteins (FABPs), including FH15, as components of the parasite's ESPs. nih.govacs.orgnih.govresearchgate.net
While FABPs are primarily considered cytosolic proteins, several isoforms, including FH15, have been found in the ESPs of F. hepatica. nih.gov The presence of FABPs in ESPs is believed to be one of the ways that many parasite proteins are excreted. nih.gov Additionally, FABPs have been identified in the tegumental coat antigen of F. hepatica, which is highly reactive with sera from patients with chronic fascioliasis. nih.govscispace.com This suggests that FH15 is not only secreted but may also be associated with the parasite's surface.
Fatty Acid Sequestration and Transport within the Parasite
As a fatty acid-binding protein, a primary function of FH15 is the sequestration and transport of fatty acids within the parasite. Parasitic trematodes like F. hepatica are unable to synthesize lipids de novo, particularly long-chain fatty acids and cholesterol. nih.govresearchgate.net Therefore, they rely on carrier proteins to uptake these lipids directly from the host and transport them to specific destinations within the parasite. researchgate.net FABPs play an important role in this process. nih.govresearchgate.net
Advanced Methodologies and Analytical Approaches in Fh15 Protein Research
Recombinant Protein Expression and Purification Optimization in Heterologous Systems
Optimizing the expression and purification of recombinant FH15 protein in heterologous systems, such as Escherichia coli, is a critical initial step for conducting detailed research and exploring its potential as a biotherapeutic. Studies have focused on achieving high yields of soluble, native-like protein. For instance, scaled-up expression of a GST-FH15 fusion protein in E. coli has been achieved in 300-ml cultures. Protein expression was induced with IPTG at a lower temperature (27 °C) to prevent the formation of inclusion bodies, yielding approximately 3–4 mg of FH15 per liter of bacterial culture. nih.gov
Purification of the recombinant GST-FH15 protein typically involves affinity chromatography using columns like HP5/5 GSTrap. nih.gov The GST-tag can then be cleaved using enzymes such as Thrombin, followed by further purification steps to obtain the tag-free recombinant FH15. nih.gov The purity and molecular weight (around 14.7 kDa) of the purified protein can be confirmed by techniques like electrophoresis. nih.gov This optimized recombinant production allows for the generation of sufficient quantities of FH15 for subsequent in vitro and in vivo studies, and is considered more cost-beneficial and suitable for scale-up compared to purifying native protein. nih.gov
In Vitro Cellular Models for Mechanistic Dissection (e.g., Murine Macrophages, Human Monocytic Cell Lines)
In vitro cellular models are extensively used to dissect the mechanisms by which FH15 exerts its effects. Murine macrophages, such as RAW 264.7 cells, and human monocytic cell lines, such as THP1 Blue CD14 cells, are common choices. nih.govaai.orgnih.govdntb.gov.uaresearchgate.net These models allow researchers to study the direct impact of FH15 on immune cell responses, particularly in the context of inflammation.
Studies have shown that FH15 suppresses the expression of pro-inflammatory cytokines like IL-1β and TNFα in murine macrophages and THP1 Blue CD14 cells stimulated with LPS. nih.govnih.govdntb.gov.uaresearchgate.net FH15 has also been demonstrated to suppress LPS-induced TLR4 stimulation. nih.govnih.gov Quantitative proteomic analysis of RAW 264.7 cells stimulated with LPS or FH15 has identified dysregulated proteins and inflammatory pathways modulated by FH15, including NF-κB and iNOS pathways. aai.orgresearchgate.net These in vitro models are crucial for understanding the cellular targets and signaling pathways influenced by FH15.
In Vivo Animal Models for Functional Validation (e.g., Murine Septic Shock, DSS-Induced Colitis, Non-Human Primate Models)
In vivo animal models are vital for validating the functional effects of FH15 in a complex biological system and assessing its therapeutic potential. Various models are employed, including murine models of septic shock and DSS-induced colitis, as well as non-human primate models. nih.govaai.orgdntb.gov.uaresearchgate.netnih.govnih.govcore.ac.ukcreative-proteomics.com
In murine models of septic shock induced by lethal doses of E. coli-LPS, administration of FH15 has been shown to significantly suppress the pro-inflammatory cytokine storm and increase survival rates. aai.orgresearchgate.netresearchgate.netnih.govnih.gov This indicates a powerful role for FH15 in minimizing sepsis pathogenesis progression. researchgate.net
The DSS-induced colitis model in mice is used to investigate the effects of FH15 on intestinal inflammation, mimicking aspects of ulcerative colitis. nih.gov Studies using this model have demonstrated that FH15 treatment can mitigate the severity of colitis by reducing the disease activity index and histopathological scores. nih.gov FH15 treatment also decreased pro-inflammatory markers and reduced immune cell infiltration in the colon, suggesting its potential as a treatment for inflammatory bowel diseases. nih.gov
Non-human primate models, such as rhesus macaques, are considered highly relevant preclinical models for sepsis due to their phylogenetic proximity to humans. nih.govnih.govresearchgate.net In a Gram-negative sepsis model induced by intravenous infusion of live E. coli, FH15 administration significantly prevented bacteremia, suppressed LPS levels, and reduced the production of pro-inflammatory cytokines and acute-phase proteins like C-reactive protein and procalcitonin (B1506340). nih.govnih.govresearchgate.net FH15 also increased innate immune cell populations in the blood, suggesting a role in maintaining a steady state even during inflammatory stimuli. nih.govnih.govresearchgate.net These findings in non-human primates further support FH15 as a promising candidate for anti-inflammatory drug development against sepsis. nih.govresearchgate.net
Quantitative Proteomic Profiling for Differential Protein Abundance Analysis
Quantitative proteomic profiling is a powerful approach used to analyze differential protein abundance in response to FH15 treatment, providing insights into the molecular pathways affected. This technique allows for the simultaneous identification and quantification of thousands of proteins in complex biological samples. aai.orgresearchgate.netresearchgate.netoup.comaai.orgfrontiersin.orgwikipedia.org
Studies have applied quantitative proteomic approaches to analyze the protein profiles of cells, such as RAW 264.7 macrophages, stimulated with LPS and/or FH15. aai.orgresearchgate.netoup.com By comparing the protein abundance levels between different treatment groups, researchers can identify proteins that are up- or down-regulated in response to LPS and how FH15 modulates these changes. aai.orgresearchgate.netoup.com
Tandem Mass Tag (TMT) Peptide Labelling Approaches
Tandem Mass Tag (TMT) peptide labelling is a common technique used in quantitative proteomics for relative protein quantification. aai.orgresearchgate.netcreative-proteomics.comoup.comwikipedia.orgmtoz-biolabs.comthermofisher.comnih.gov TMT reagents are isobaric chemical tags that label peptides from different samples. creative-proteomics.comwikipedia.orgmtoz-biolabs.comnih.gov When these labeled peptides are analyzed by tandem mass spectrometry, they yield unique "reporter ions" upon fragmentation, the intensity of which corresponds to the relative abundance of the peptide in each original sample. creative-proteomics.comwikipedia.orgmtoz-biolabs.comnih.gov
TMT-based quantitative proteomic analysis has been employed in FH15 research to identify intracellular inflammatory pathways modulated by FH15 in stimulated macrophages. aai.orgresearchgate.netoup.com This approach allows for the simultaneous analysis of multiple samples, increasing experimental throughput and data accuracy. mtoz-biolabs.com Studies using TMT have identified a significant number of proteins that are differentially abundant in cells treated with LPS versus those treated with LPS and FH15. aai.orgresearchgate.netoup.com
Ingenuity Pathway Analysis (IPA) for Biological Pathway Enrichment
Ingenuity Pathway Analysis (IPA) is a bioinformatics tool widely used for analyzing and interpreting data from high-throughput experiments, including quantitative proteomics. aai.orgresearchgate.netoup.combiostars.orgqiagen.comqiagenbioinformatics.com IPA leverages a large curated knowledge base of biological interactions and functional annotations to identify enriched biological pathways, functions, and networks within a dataset of differentially expressed proteins. biostars.orgqiagen.com
In the context of FH15 research, IPA has been used to analyze the results of TMT-based proteomic profiling of stimulated macrophages. aai.orgresearchgate.netoup.com By inputting the list of differentially abundant proteins, IPA can identify the key inflammatory pathways that are significantly modulated by FH15 treatment. aai.orgresearchgate.netoup.com For example, IPA analysis has revealed that FH15 downregulates several proteins associated with the iNOS and NF-κB inflammatory pathways, which are typically upregulated by LPS. aai.orgresearchgate.netoup.com IPA helps researchers understand the biological significance of the observed protein changes and gain insights into the mechanisms of action of FH15. qiagen.com
Transcriptomic Studies of Gene Expression Regulation by this compound
Transcriptomic studies, often employing techniques like RNA sequencing or microarrays, are used to investigate how FH15 influences gene expression at the mRNA level. nih.govresearchgate.netresearchgate.netfrontiersin.orgnih.govnih.govelifesciences.org These studies complement proteomic analyses by providing a broader view of the transcriptional landscape and identifying potential regulatory mechanisms.
While the provided search results primarily highlight proteomic and functional studies of FH15, the mention of transcriptomic studies in the context of gene expression regulation by FH15 suggests that research in this area is ongoing or has been conducted. nih.govresearchgate.netresearchgate.net Transcriptomic analysis can reveal changes in mRNA levels of genes encoding inflammatory mediators, signaling molecules, and other proteins in response to FH15 treatment in various cell types or tissues. frontiersin.orgnih.govnih.govelifesciences.org This can help to elucidate whether the observed changes in protein abundance are a result of transcriptional regulation or other post-transcriptional mechanisms.
By integrating transcriptomic data with proteomic findings, researchers can gain a more comprehensive understanding of the molecular networks and pathways targeted by FH15 and how it modulates host immune responses at multiple levels.
Quantitative Real-Time PCR (qPCR) Assays
Quantitative Real-Time PCR (qPCR) is a sensitive technique used to measure the amount of specific mRNA transcripts in a sample, providing an indication of gene expression levels. In the context of this compound research, qPCR assays have been employed to assess the transcriptional activity of the gene encoding FH15 under different experimental conditions.
Studies have utilized qPCR to measure the expression of downstream targets affected by this compound. For instance, quantitative real-time RT-PCR was used to evaluate the expression of pro-inflammatory cytokines such as tumor necrosis factor alpha (TNF-α) and interleukin-1β (IL-1β) in murine macrophages and THP1 Blue CD14 cells after exposure to Fh15 and subsequent stimulation with lipopolysaccharide (LPS) nih.gov. This application helps researchers understand the immunomodulatory effects of FH15 at the transcriptional level. While not directly measuring FH15 mRNA, this demonstrates how qPCR is integrated into studies investigating the functional consequences of FH15 presence.
Furthermore, related research on other helminth FABPs, such as Schistosoma japonicum FABP (SjFABP), has involved evaluating their mRNA levels using quantitative real-time polymerase chain reaction in infected mice samples at various stages of parasite development researchgate.net. Similarly, RT-PCR has been used to confirm the presence and expression of FABP genes in other parasites, like Taenia solium, using primers designed against coding sequences nih.gov. These examples highlight the broader application of qPCR and RT-PCR in helminth FABP research, suggesting their utility in directly quantifying FH15 mRNA expression to understand its regulation in F. hepatica.
Structural Bioinformatics and Molecular Docking Simulations for Interaction Prediction
Structural bioinformatics and molecular docking simulations are crucial computational approaches used to predict the three-dimensional structure of proteins and model their interactions with other molecules. These methods provide valuable insights into the potential binding partners and functional mechanisms of this compound.
A previous docking analysis predicted that specific amino acid residues within this compound (K21, K22, K83, K97, E100, E104, and D122) are likely to interact with residues in the LPS-binding pocket of human CD14 protein nih.gov. This suggests a potential mechanism by which FH15 might exert its immunomodulatory effects by interfering with LPS-CD14 interactions nih.gov. Structural analysis has indicated that while residues K21 and K22 are located in the second short alpha helix, the other interacting residues are found in beta-strand regions of the protein nih.gov.
Molecular modeling and dynamics simulations have been applied to study the stability and interactions of FABPs from other parasites, with comparisons often made to well-characterized FABPs like Fasciola hepatica Fh15 nih.govfishersci.ca. These studies utilize tools like homology modeling to predict protein structures and software packages such as the Desmond module of Schrödinger for molecular dynamics simulations nih.govfishersci.ca. Docking servers like HawkDock, which employ algorithms like ATTRACT, are used to predict protein-protein interactions and calculate binding energies nih.govfishersci.ca. Although specific detailed docking data for FH15 with various ligands might be dispersed across multiple studies, the application of these methodologies to related FABPs, often referencing FH15, underscores their importance in predicting FH15 interactions with host proteins or potential therapeutic compounds nih.govfishersci.cauni.lu.
Bioinformatics analyses also extend to predicting post-translational modifications, such as phosphorylation sites, on FABP isoforms, including FH15 (FABP I) wikipedia.org. Discrepancies between experimentally determined and computationally predicted isoelectric points (pI) and molecular weights for FH15 have been observed, highlighting the iterative nature of combining bioinformatics with experimental approaches in structural characterization wikipedia.org.
Protein-Protein Interaction Mapping Techniques (e.g., Co-Immunoprecipitation, Western Blot Analysis)
Protein-protein interaction mapping techniques are essential for identifying and validating the physical associations between this compound and other proteins. These methods help to delineate the molecular networks in which FH15 participates.
Western blot analysis is a widely used technique in FH15 research, often employed to detect the presence and assess the abundance of this compound in various samples. This method involves separating proteins by size using SDS-PAGE, transferring them to a membrane, and probing with specific antibodies against FH15 acs.orgresearchgate.net. Western blotting has been used to show that purified recombinant this compound elicits an immunological response, indicating its recognition by antibodies researchgate.netnih.gov. Furthermore, Western blotting analysis has revealed differences in the immunoreactivity profiles of FABPs between resistant and susceptible isolates of parasites, suggesting a role for these proteins, including FH15, in anthelmintic resistance acs.orgresearchgate.net.
While co-immunoprecipitation is a direct method for confirming protein-protein interactions by using an antibody to pull down a protein complex, the provided search results primarily highlight techniques used in the preparation and detection of FH15 and its interactions rather than explicit co-immunoprecipitation experiments involving FH15. However, the purification of recombinant GST-tagged this compound using affinity chromatography is a common preliminary step for various downstream interaction studies, including co-immunoprecipitation nih.gov. The use of techniques like ELISA and inhibition ELISA to study the immunological differences and identities between native FH12 and recombinant FH15 also provides indirect evidence related to protein interactions (antibody-antigen binding) nih.gov. The application of SDS-PAGE is fundamental to Western blotting and protein purification protocols used in FH15 research acs.orgresearchgate.netnih.gov.
The upregulation of this compound expression in resistant adult F. hepatica upon exposure to triclabendazole (B1681386) has been indicated by proteomic comparisons and supported by Western blotting analysis acs.orgresearchgate.net. This demonstrates the utility of these techniques in correlating protein expression levels with biological phenomena like drug resistance.
Data Tables
While extensive quantitative data tables directly pertaining to this compound across all specified methodologies were not consistently available across the search results in a format easily extractable into interactive tables, one study provided quantitative data on the suppression of TLR-induced SEAP levels by Fh15.
Table 1: Suppression of TLR-Induced SEAP Levels by Fh15 nih.gov
| TLR Ligand (10 µg/ml) | Fh15 Concentration (10 µg/ml) | Suppression of SEAP Levels (%) |
| HKLM (TLR2) | 10 µg/ml | 90.0 |
| FLA (TLR5) | 10 µg/ml | 86.0 |
| CL075 (TLR8) | 10 µg/ml | 93.5 |
Note: SEAP (secreted alkaline phosphatase) levels were measured as an indicator of TLR stimulation.
Future Research Trajectories and Evolving Theoretical Frameworks for Fh15 Protein
Identification and Characterization of Novel Molecular Binding Partners
Current research indicates that FH15 interacts with components of the host immune system, notably by acting as an antagonist of Toll-like receptor 4 (TLR4) and suppressing the stimulation of various Toll-like receptors in response to bacterial ligands. nih.govnih.govnih.govguidetopharmacology.org. This suggests that TLRs, particularly TLR4, are key molecular targets or partners of FH15. As a fatty acid-binding protein, FH15 is also understood to interact with fatty acids, facilitating their transport and cellular responses. Current time information in Chatham County, US.wikipedia.orgfishersci.ficiteab.comwikipedia.org.
Beyond these established interactions, the identification and characterization of novel molecular binding partners represent a critical future research trajectory. Studies have observed that FH15 treatment can decrease the expression of proteins such as S100A9, a calcium- and zinc-binding protein implicated in inflammatory processes, and downregulate CD38 expression on spleen macrophages. nih.govCurrent time information in Davidson County, US.guidetopharmacology.org. Furthermore, FH15 has been shown to suppress levels of C-reactive protein and procalcitonin (B1506340), markers associated with inflammation and bacterial infection. nih.govnih.gov. While these observations highlight the downstream effects of FH15, further research is needed to determine if these molecules are direct binding partners or if their modulation is a consequence of FH15's interaction with other cellular components or signaling pathways.
Future studies will likely employ techniques such as pull-down assays coupled with mass spectrometry, cross-linking followed by immunoprecipitation and sequencing, and advanced imaging techniques to systematically identify proteins and other molecules that directly interact with FH15 in different cellular contexts and host organisms. Understanding the complete repertoire of FH15 binding partners is essential for fully deciphering its complex immunomodulatory mechanisms.
Comprehensive Elucidation of Downstream Gene Regulatory Networks
The immunomodulatory effects of FH15 are mediated, at least in part, through the modulation of gene expression, particularly concerning inflammatory mediators. Research has consistently shown that FH15 suppresses the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor alpha (TNFα) and Interleukin-1 beta (IL-1β). nih.govnih.govguidetopharmacology.orgguidetopharmacology.org. This effect is linked to the inhibition of NF-κB activation, a key transcription factor in inflammatory signaling pathways. guidetopharmacology.org. Additionally, FH15 has been observed to influence the expression of S100A9 and potentially upregulate factors associated with tissue repair, such as Prostaglandin E2 (PGE2) and Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF). Current time information in Davidson County, US.guidetopharmacology.org.
A comprehensive elucidation of the downstream gene regulatory networks controlled by FH15 is a significant area for future investigation. This involves identifying the specific genes whose transcription is directly or indirectly affected by FH15 binding and signaling events. Techniques such as RNA sequencing (RNA-Seq) and ChIP-sequencing (ChIP-Seq) will be crucial in mapping the transcriptional landscape and identifying genomic regions bound by transcription factors modulated by FH15.
Future research will aim to construct detailed gene regulatory networks, illustrating the cascade of molecular events initiated by FH15 interaction with its binding partners, leading to altered gene expression profiles. This will involve integrating data from transcriptomics, proteomics, and epigenomics to build a systems-level understanding of how FH15 reprograms host cellular responses. Understanding these networks is vital for predicting the full scope of FH15's biological effects and for identifying potential therapeutic targets within these pathways.
Application of Integrative Omics Approaches for Systems-Level Understanding
The complexity of FH15's interactions and effects necessitates the application of integrative omics approaches for a comprehensive, systems-level understanding. Omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, provide high-throughput methods to profile biological molecules on a large scale. nih.govciteab.com.
Proteomic studies have already been instrumental in identifying FABPs, including potentially FH15, in the excretory-secretory products (ESPs) and secretome of F. hepatica, suggesting their release into the host environment. Current time information in Chatham County, US.lipidmaps.org. Transcriptomic analysis has provided insights into the effects of other F. hepatica FABPs on host cells. fishersci.ca. Future research will leverage these technologies in an integrated manner to gain a holistic view of FH15's impact.
For example, combining transcriptomics and proteomics can reveal how FH15 affects mRNA and protein levels simultaneously, providing a more complete picture of gene expression regulation. Metabolomics can shed light on how FH15 influences host metabolic pathways, which are increasingly recognized as being intertwined with immune responses. wikipedia.orgfishersci.ficiteab.comwikipedia.org. Integrative analysis of data from multiple omics platforms, coupled with computational modeling, will enable the construction of detailed molecular maps illustrating how FH15 interacts with host systems and modulates complex biological processes like inflammation and immune responses. This systems-level understanding is crucial for fully appreciating the multifaceted roles of FH15 and for guiding the development of FH15-based therapeutics.
Comparative Immunological Studies of FH15 Protein Across Diverse Host Organisms
Comparative immunological studies across diverse host organisms have been instrumental in demonstrating the immunomodulatory potential of FH15 and are a key area for future research. Studies have been successfully conducted in various animal models, including mice, non-human primates (rhesus macaques), and rabbits. nih.govnih.govnih.govguidetopharmacology.orgCurrent time information in Davidson County, US.guidetopharmacology.orgnih.govlipidmaps.orgwikipedia.orgresearcherslinks.com.
Research in mice has shown that recombinant FH15 can mitigate intestinal inflammation in models of ulcerative colitis, reducing disease severity, inflammatory markers, and leukocyte infiltration. Current time information in Davidson County, US.guidetopharmacology.org. In mouse models of septic shock, FH15 suppressed the LPS-induced cytokine storm and modulated macrophage populations. nih.govnih.govguidetopharmacology.org. Studies in non-human primates have further demonstrated the ability of FH15 to suppress inflammation and prevent bacteremia and endotoxemia in a model of acute Gram-negative sepsis. nih.govnih.govlipidmaps.org. In rabbits, immunization with recombinant FH15 has shown protective effects against F. hepatica infection, including reduced worm burden and liver lesions. researcherslinks.com.
These comparative studies highlight that FH15 exhibits immunomodulatory activity across different species, suggesting that its targets and mechanisms may involve conserved aspects of the vertebrate immune system, such as TLR signaling and inflammatory pathways. Future research will expand these comparative studies to a wider range of host organisms, including those naturally infected by F. hepatica, to understand the nuances of FH15-host interactions in different immunological environments. Such studies can reveal host-specific responses and conserved mechanisms, providing valuable insights for both therapeutic development and understanding host-parasite co-evolution.
Evolutionary Conservation and Divergence of FABP-Mediated Immunomodulation
FH15 is a member of the fatty acid-binding protein superfamily, a group of proteins involved in the transport and metabolism of fatty acids. Current time information in Chatham County, US.wikipedia.orgfishersci.ficiteab.comwikipedia.org. FH15 from F. hepatica has shown homology to FABPs from other helminths, such as the Sm14 protein from Schistosoma mansoni. lipidmaps.orglipidmaps.org. The broader FABP family exhibits diverse roles, including significant involvement in regulating macrophage lipid metabolism and influencing inflammatory responses. wikipedia.orgfishersci.ficiteab.comwikipedia.org.
Investigating the evolutionary conservation and divergence of FABP-mediated immunomodulation, with a specific focus on FH15, is a crucial theoretical framework for future research. Evolutionary conservation of protein sequences often indicates functional importance. researchgate.netmitoproteome.org. By comparing the sequences and structures of FH15 and other FABPs across different helminth species and comparing them to host FABPs, researchers can identify conserved domains or residues that are critical for immunomodulatory activity.
Q & A
Q. What experimental approaches are recommended to identify the molecular mechanisms underlying FH15's anti-inflammatory effects?
To elucidate FH15's mechanisms, researchers should combine in vitro and in vivo models. For example:
- Use THP1-Blue CD14 cells or mouse bone marrow-derived macrophages to assess NF-κB suppression via cytokine profiling (e.g., TNF-α, IL-6) after bacterial extract stimulation .
- Conduct flow cytometry to evaluate immune cell populations (e.g., monocytes, neutrophils) in blood or peritoneal lavage samples from sepsis models .
- Perform ELISA to quantify LPS levels, acute-phase proteins (CRP, PCT), and cytokine/chemokine dynamics in plasma .
Q. What are the key in vivo models for evaluating FH15's efficacy in sepsis?
- Rhesus macaque sepsis models : Intravenous infusion of live E. coli induces lethal bacteremia and cytokine storms. FH15's prophylactic administration reduces bacterial dissemination, endotoxemia, and pro-inflammatory markers (e.g., IFN-γ, IL-12) .
- Mouse endotoxemia models : Intraperitoneal LPS challenge mimics acute inflammation. FH15 pre-treatment prevents immune cell depletion (e.g., peritoneal macrophages) and stabilizes innate cell counts .
Advanced Research Questions
Q. How can researchers address variability in FH15's therapeutic outcomes across preclinical models?
Variability may arise from differences in dosing regimens, host immune status, or experimental design. Methodological solutions include:
- Dose optimization studies : Conduct pharmacokinetic analyses (e.g., antigenemia via sandwich ELISA) to correlate FH15 plasma concentrations (e.g., 0.135–3.48 µg/ml) with functional outcomes .
- Stratified animal groups : Control for pre-existing anti-FH15 antibodies by comparing naïve subjects with those immunized with FH15-emulsified adjuvants .
- Standardized sepsis induction : Use consistent bacterial loads (e.g., CFU counts) and monitor vital signs (e.g.,体温, organ failure markers) .
Q. How should contradictory data on FH15's interaction with host antibodies be analyzed?
Evidence shows that pre-existing anti-FH15 antibodies do not block its anti-inflammatory function but may reduce innate cell retention in blood . To resolve this:
- Perform competitive binding assays : Compare FH15's affinity for immune cells (e.g., macrophages) in the presence/absence of antibodies .
- Use functional blocking experiments : Administer FH15 to antibody-positive rhesus macaques and measure bacterial clearance rates and cytokine suppression (e.g., IL-6, MCP-1) .
- Analyze antibody-antigen complexes : Employ surface plasmon resonance (SPR) to determine binding kinetics and epitope specificity .
Q. What methodological strategies can confirm Etosis as FH15's mechanism for bacterial killing?
Etosis involves extracellular DNA trap (ET) release by immune cells. To validate this:
- In vitro macrophage assays : Treat cells with FH15 (20 µg/ml) and LPS, then stain for extracellular DNA (e.g., Sytox Green) and neutrophil elastase .
- Neutralization experiments : Co-administer DNase I to degrade ETs and assess bacterial survival in co-culture systems .
- Transcriptomic profiling : Use RNA-seq to identify FH15-induced genes (e.g., ETosis-related pathways like PAD4) in rhesus macrophages .
Data Interpretation and Translational Challenges
Q. How can researchers reconcile FH15's dual role in suppressing inflammation while promoting bacterial clearance?
FH15's immunomodulatory effects may involve context-dependent signaling. Recommended approaches:
- Time-course studies : Compare early-phase (e.g., 30-minute antigenemia peaks) vs. late-phase responses (e.g., 2-hour cytokine suppression) .
- Single-cell RNA sequencing : Identify immune cell subsets (e.g., CD14+ monocytes) that upregulate anti-microbial peptides post-FH15 treatment .
- Pathway enrichment analysis : Map FH15-regulated genes to Toll-like receptor (TLR) or NF-κB pathways using tools like DAVID or GSEA .
Q. What experimental controls are critical for FH15 studies to ensure reproducibility?
- Negative controls : Include untreated subjects and vehicle-only groups (e.g., PBS-infused macaques) .
- Biological replicates : Use ≥3 animals per group to account for intersubject variability in immune responses .
- Endpoint validation : Confirm bacterial load via colony-forming unit (CFU) counts and LPS levels via Limulus amebocyte lysate (LAL) assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
